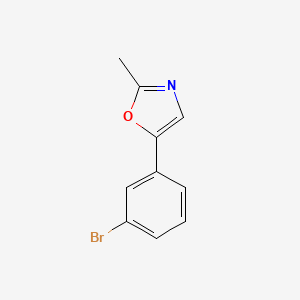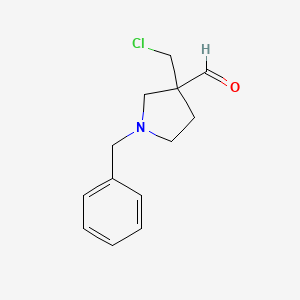
1-(4-Methoxy-3-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-methylphenyl)guanidine is a chemical compound characterized by its molecular structure, which includes a guanidine group attached to a 4-methoxy-3-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylphenylamine with cyanamide under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of reactors capable of handling high temperatures and pressures, along with purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be employed in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.
Industry: It can be utilized in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-3-methylphenyl)guanidine exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group, in particular, can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
1-(4-Methoxy-3-methylphenyl)guanidine can be compared with other similar compounds, such as:
1-(4-Methoxy-3-methylphenyl)hydrazine: Both compounds share the 4-methoxy-3-methylphenyl group but differ in their functional groups.
1-(4-Methoxyphenyl)guanidine: This compound has a similar guanidine group but lacks the methyl group at the 3-position.
Uniqueness: The presence of the methyl group at the 3-position in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3O/c1-6-5-7(12-9(10)11)3-4-8(6)13-2/h3-5H,1-2H3,(H4,10,11,12) |
InChI Key |
YCCABNVKAUHJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)




![7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)

![2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one](/img/structure/B15334400.png)

![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)
